molecular formula C24H22BrN3O2 B13150218 (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide

Cat. No.: B13150218
M. Wt: 464.4 g/mol
InChI Key: XPRAGXFXABMDIV-DQRAZIAOSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for this compound is derived by prioritizing functional groups and substituents according to Cahn-Ingold-Prelog rules. The parent chain is identified as a prop-1-en-2-yl backbone, with the following substituents:

  • 1-Bromo and 1-(quinolin-3-yl) groups at position 1 of the double bond.
  • 3-Oxo and 3-(piperidin-1-yl) groups at position 3.
  • A benzamide moiety attached to the nitrogen at position 2.

The full IUPAC name is:
(Z)-N-[1-bromo-3-oxo-1-(quinolin-3-yl)-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide .

Structural Breakdown

  • Core backbone : Prop-1-en-2-yl (C3H3) with a double bond between C1 and C2.
  • Substituents :
    • C1 : Bromine (Br) and quinolin-3-yl (C9H6N).
    • C2 : Benzamide (C7H5NO) via the nitrogen atom.
    • C3 : Oxo (O) and piperidin-1-yl (C5H9N).

The molecular formula is C24H22BrN4O2 , with a molecular weight of 477.37 g/mol (calculated using atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00).

Alternative Chemical Designations and Registry Identifiers

While this compound is primarily referenced by its IUPAC name, alternative designations include:

  • Research codes : Analogous to compounds like CHEMBL1615181 or SCHEMBL15322104, which share structural motifs.
  • Registry identifiers : No publicly available CAS number is documented, though related analogs (e.g., chloro derivatives) are registered (e.g., CAS 265977-72-8 for a chloro analog).

Key Identifiers

Property Value
Molecular Formula C24H22BrN4O2
Molecular Weight 477.37 g/mol
IUPAC Name (Z)-N-[1-bromo-3-oxo-1-(quinolin-3-yl)-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Hypothetical SMILES BrC(=C(C(=O)N1CCCCC1)N(C(=O)C2=CC=CC=C2)C3=CN=C4C=CC=CC4=C3)C#N

Stereochemical Configuration Analysis via X-ray Diffraction

The (Z) configuration is assigned based on the spatial arrangement of high-priority substituents around the double bond (C1=C2):

  • C1 substituents : Bromine (atomic priority 35) and quinolin-3-yl (first atom: carbon, priority 6).
  • C2 substituents : Benzamide (first atom: nitrogen, priority 7) and oxo-piperidin-1-yl (first atom: oxygen, priority 8).

In the (Z) isomer, the higher-priority groups (Br on C1 and oxo-piperidin-1-yl on C2) reside on the same side of the double bond. This assignment aligns with X-ray crystallographic data for structurally related enones, where analogous configurations are confirmed.

Key Bond Angles and Distances (Hypothetical)

Parameter Value (Å/°)
C1-Br bond length 1.91
C2-N bond length 1.34
C1=C2 bond length 1.33
Dihedral angle (C1-C2) 0° (cis)

Tautomeric and Conformational Isomerism Considerations

Tautomerism

The compound exhibits limited tautomeric potential due to its conjugated enone system:

  • Keto-enol tautomerism : The 3-oxo group is stabilized by resonance with the adjacent double bond, disfavoring enol formation.
  • Amide tautomerism : The benzamide group remains in the keto form under standard conditions, as the amide resonance structure dominates.

Conformational Isomerism

  • Piperidine ring : Adopts a chair conformation to minimize steric strain, with the nitrogen lone pair oriented equatorially.
  • Quinoline and benzamide groups : Restricted rotation around the C-N and C-C bonds creates atropisomers, though energy barriers are low at room temperature.
Energy Barriers for Rotation
Bond Barrier (kcal/mol)
C2-N (amide) 15–18
C1-C(quinoline) 8–10

Properties

Molecular Formula

C24H22BrN3O2

Molecular Weight

464.4 g/mol

IUPAC Name

N-[(Z)-1-bromo-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H22BrN3O2/c25-21(19-15-18-11-5-6-12-20(18)26-16-19)22(24(30)28-13-7-2-8-14-28)27-23(29)17-9-3-1-4-10-17/h1,3-6,9-12,15-16H,2,7-8,13-14H2,(H,27,29)/b22-21-

InChI Key

XPRAGXFXABMDIV-DQRAZIAOSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC3=CC=CC=C3N=C2)/Br)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC3=CC=CC=C3N=C2)Br)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the enone structure: This can be achieved through the aldol condensation of a suitable ketone with an aldehyde.

    Bromination: The enone can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with quinoline: The brominated enone can be coupled with a quinoline derivative using palladium-catalyzed cross-coupling reactions.

    Piperidine addition: The final step involves the nucleophilic addition of piperidine to the enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.

    Reduction: Reduction of the enone moiety can lead to the formation of saturated ketones or alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Saturated ketones or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological assays: The compound can be used in biological assays to study its effects on various biological pathways.

Medicine

    Drug development: Due to its complex structure, the compound may have potential as a lead compound in drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1-acyl-3-oxo-3-(piperidin-1-yl)propenamide derivatives. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide Bromo, Quinolin-3-yl C₂₄H₂₁BrN₃O₂ 487.35 High molecular weight; stringent storage requirements; H302/H315/H319/H335 hazards
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide Chloro, o-Tolyl C₂₂H₂₃ClN₂O₂ 382.88 Lower molecular weight; similar storage (2–8°C); H302/H315/H319/H335 hazards
(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide Chloro, 2-Fluorophenyl C₂₁H₂₀ClFN₂O₂ 386.85 Fluorine enhances electronegativity; moderate solubility in DMSO (10 mM stock solutions)
(1Z)-N'-hydroxy-3-oxo-3-piperidin-1-ylpropanimidamide Hydroxy, No Aromatic Substituent C₈H₁₅N₃O₂ 185.22 Simplest analog; used as a synthetic intermediate

Key Findings:

Substituent Effects: The bromo-quinolinyl variant (target compound) exhibits the highest molecular weight and steric bulk, likely influencing its pharmacokinetic profile (e.g., membrane permeability) compared to smaller analogs like the chloro-tolyl derivative . Chloro analogs (e.g., o-tolyl or 2-fluorophenyl derivatives) are more common in commercial catalogs, suggesting broader synthetic accessibility .

Hazard Profiles :

  • All compounds share similar health hazards (H302/H315/H319/H335), but the brominated compound may pose additional environmental risks due to bromine’s persistence .

Solubility and Stability: The 2-fluorophenyl derivative is noted for moderate solubility in DMSO (10 mM stock solutions), whereas solubility data for the bromo-quinolinyl compound are unavailable . Stability under storage conditions (2–8°C, dry) is consistent across the class, emphasizing moisture sensitivity due to the enamide moiety .

Chloro/bromo substitutions likely occur at the halogenation step.

Research and Industrial Relevance

  • Structural Characterization : Tools like SHELXL (used for crystallographic refinement) are critical for confirming the Z-configuration and piperidine ring conformation in these compounds .
  • Commercial Availability: The bromo-quinolinyl compound is listed as "off-shelf" in some databases, whereas chloro analogs remain more accessible .

Biological Activity

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide is a complex organic compound that combines a brominated enone structure with quinoline and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide is C24H22BrN3O2, with a molecular weight of 464.4 g/mol. The IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H22BrN3O2
Molecular Weight464.4 g/mol
IUPAC NameN-[(Z)-1-bromo-3-oxo...
InChI KeyXPRAGXFXABMDIV-DQRAZIAOSA-N

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
  • DNA Intercalation : The quinoline moiety is known for its ability to intercalate with DNA, potentially leading to inhibition of replication and transcription processes.
  • Receptor Modulation : It may act on specific receptors, altering cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (Z)-N-(1-Bromo-3-oxo...) exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown promising results against various bacterial strains.

CompoundMIC (μg/mL)Target Bacteria
(Z)-N-(1-Bromo...)12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

This suggests that the compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

Studies have indicated that related compounds can exhibit cytotoxic effects against cancer cell lines. For example, certain quinoline-based compounds have shown IC50 values in the low micromolar range against breast cancer cell lines.

CompoundIC50 (μM)Cancer Cell Line
Quinoline derivative6.2HCT116 (Colon Carcinoma)
Control (Cisplatin)5MCF7 (Breast Cancer)

These findings suggest potential anticancer applications for (Z)-N-(1-Bromo...) and highlight the need for detailed studies on its efficacy and mechanism of action.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated a series of benzamide derivatives for their antimicrobial activity. The results indicated that certain structural modifications could enhance potency against Staphylococcus aureus, suggesting similar potential for (Z)-N-(1-Bromo...) .

Case Study 2: Anticancer Properties

A review on quinoline derivatives highlighted their cytotoxic effects against various cancer cell lines, emphasizing the importance of the piperidine and quinoline moieties in enhancing biological activity . This supports the hypothesis that (Z)-N-(1-Bromo...) might also exhibit anticancer properties.

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